molecular formula C17H22ClNO4 B1597132 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-36-4

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1597132
CAS No.: 959576-36-4
M. Wt: 339.8 g/mol
InChI Key: RAJKVFMPBMVDDC-OCCSQVGLSA-N
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Description

Pyrrolidine Core Modifications: Boc Protection and Benzyl Substitution Patterns

The compound features a pyrrolidine ring with three critical modifications:

  • N-tert-Butoxycarbonyl (Boc) Protection : A tert-butoxycarbonyl ester group is covalently attached to the nitrogen atom at position 1, serving as a temporary protecting group for the amine during synthetic processes. This moiety enhances solubility and stability, while its steric bulk influences ring puckering dynamics.
  • 4-(3-Chlorobenzyl) Substitution : A benzyl group substituted with a chlorine atom at the meta position (3-chlorobenzyl) is attached to carbon 4 of the pyrrolidine ring. This substituent introduces both steric and electronic effects, with the chlorine atom acting as an electron-withdrawing group and contributing to lipophilicity.
  • 2-Carboxylic Acid Functionalization : A carboxylic acid group resides at position 2, enabling participation in hydrogen bonding and further derivatization.

The molecular formula is C₁₇H₂₂ClNO₄ , with a molecular weight of 339.81 g/mol . The SMILES string CC(C)(C)OC(=O)N1CC@HC[C@H]1C(=O)O accurately represents the stereochemistry and connectivity.

Structural Feature Role in Molecule
tert-Butoxycarbonyl (Boc) Amine protection, steric modulation
3-Chlorobenzyl substituent Electron-withdrawing, lipophilicity
2-Carboxylic acid Reactivity, hydrogen bonding capacity

Absolute Configuration Analysis at C2 and C4 Positions

The compound’s stereochemistry is defined by the (2S,4R) configuration:

  • C2 (S-Configuration) : The carboxylic acid group occupies the S configuration, with the hydroxyl oxygen positioned in a specific spatial arrangement relative to the pyrrolidine ring.
  • C4 (R-Configuration) : The 3-chlorobenzyl group adopts the R configuration, influenced by steric and electronic interactions with the Boc group and pyrrolidine ring.

This stereochemistry is critical for biological activity and synthetic applications. The Boc group at position 1 and the 3-chlorobenzyl substituent at position 4 create a chiral environment that restricts rotational freedom, locking the molecule into a defined conformation.

Conformational Dynamics of the Bicyclic System

The pyrrolidine ring adopts a pseudoequatorial orientation due to the Boc group’s steric demands and the 3-chlorobenzyl substituent’s electronic effects. Key conformational features include:

  • Ring Puckering : The pyrrolidine ring undergoes pseudo-rotation, favoring an endo or exo envelope conformation. The Boc group’s bulk typically stabilizes the endo pucker, while the 3-chlorobenzyl group may induce exo puckering through steric clashes.
  • Intermolecular Interactions : The 3-chlorobenzyl group’s chlorine atom participates in weak halogen bonding, while the carboxylic acid engages in hydrogen bonding with solvents or counterions.
Conformational Parameter Impact on Molecule
Endo puckering Stabilized by Boc steric bulk
Exo puckering Induced by 3-chlorobenzyl substituent
Halogen bonding Modulates crystal packing

Computational Chemistry Data

Computational studies reveal key physicochemical properties:

  • Topological Polar Surface Area (TPSA) : 66.84 Ų , indicating moderate hydrogen-bonding capacity.
  • LogP : 3.5927 , reflecting lipophilicity dominated by the tert-butyl and aromatic groups.
  • Rotatable Bonds : 3 , including the pyrrolidine ring’s pseudo-rotation and the Boc group’s ester linkage.

Comparative Structural Analysis

The compound’s design draws parallels with related proline derivatives:

Compound Key Differences
(2S)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid Fluorine substitution enhances metabolic stability
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid Trifluoromethyl group increases lipophilicity
(2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid Benzyloxy substituent reduces electronic withdrawal

Properties

IUPAC Name

(2S,4R)-4-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJKVFMPBMVDDC-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376006
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-36-4
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Intermediates

  • Compound of Formula G : An intermediate pyrrolidine derivative bearing a free amine and carboxylate precursor.
  • Reagents for Cyclization : Formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride) or alkyl formates (e.g., methyl formate, ethyl formate) are used to facilitate cyclization.
  • Bases : Strong bases capable of removing α-hydrogens, such as lithium bis(trimethylsilyl)amide (LiHMDS), lithium diisopropylamide (LDA), n-butyllithium, sodium hydride, sodium or potassium alkoxides (methoxide, ethoxide, isopropoxide).
  • Alkylation Agents : 3-chlorobenzyl halides (preferably bromide or chloride) to introduce the 3-chlorobenzyl substituent at the 4-position.
  • Protection Agents : tert-Butoxycarbonyl (Boc) group introduced via Boc anhydride or similar reagents.

Cyclization Reaction

  • The cyclization to form the pyrrolidine ring is performed by reacting the precursor compound with formic mixed anhydride or alkyl formate in the presence of a strong base.
  • The base deprotonates the α-hydrogen, enabling intramolecular cyclization.
  • Acid additives such as trifluoroacetic acid or acetic acid improve the reaction yield by stabilizing intermediates or facilitating proton transfers.

Alkylation and Protection

  • The 4-position alkylation with 3-chlorobenzyl halide occurs in the presence of bases such as 4-(dimethylamino)pyridine (DMAP), triethylamine, pyridine, or stronger bases like DBU.
  • The nitrogen atom is protected with the Boc group to prevent unwanted side reactions during subsequent steps.
  • Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, or alcohols (R3OH) are employed depending on the step.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Compound G + formic mixed anhydride + LiHMDS or LDA + acid additive (TFA or AcOH) ~46% Acid additive improves yield
Alkylation (4-position) 3-chlorobenzyl bromide/chloride + base (DMAP, triethylamine) + solvent (DMF/THF) ~56% Selective alkylation at 4-position
Boc Protection Boc anhydride or equivalent + base High Protects amine, stabilizes intermediate

*Yields are approximate and based on patent examples of similar pyrrolidine-2-carboxylic acid derivatives.

Stereochemical Considerations

  • The stereochemistry at positions 2 and 4 (2S,4R) is controlled by the choice of starting materials and reaction conditions.
  • Enantiomeric excess (ee) values reported for related compounds range from 55% to 61%, indicating moderate stereoselectivity in some steps.
  • Purification and chiral resolution methods may be required to obtain high enantiomeric purity.

Summary Table of Preparation Method Components

Component Description/Role Examples/Details
Starting Material Pyrrolidine precursor with free amine and carboxylate Compound G (various substituted pyrrolidines)
Cyclization Reagents Formic mixed anhydrides or alkyl formates Formic anhydride, acetic formic anhydride, methyl formate
Base Strong base for α-H removal and cyclization LiHMDS, LDA, n-butyllithium, NaH, NaOMe, KOEt
Acid Additive Improves cyclization yield Trifluoroacetic acid, acetic acid
Alkylation Agent Introduces 3-chlorobenzyl group at 4-position 3-chlorobenzyl bromide or chloride
Alkylation Base Facilitates nucleophilic substitution DMAP, triethylamine, pyridine, DBU
Protection Group Boc protection of nitrogen Boc anhydride
Solvent Medium for reactions DMF, THF, acetonitrile, alcohols

Research Findings and Notes

  • The preparation method is derived from patented processes focusing on improving yield and stereoselectivity for pyrrolidine-2-carboxylic acid derivatives.
  • The use of formic mixed anhydrides or alkyl formates in the cyclization step is critical for ring closure with retention of stereochemistry.
  • Acid additives enhance yields by stabilizing intermediates and facilitating proton transfers.
  • Alkylation with 3-chlorobenzyl halides is efficiently conducted under mild base conditions to avoid racemization.
  • Boc protection is a standard approach to protect the nitrogen atom during synthesis, enabling further functionalization or purification.
  • The overall synthetic route balances yield, stereochemical control, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the 3-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in the development of pharmaceuticals due to its structural characteristics that allow for the modification of bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of the pyrrolidine ring, which is crucial in drug design.

Case Studies

  • Antihypertensive Agents : Research has indicated that derivatives of pyrrolidine compounds exhibit antihypertensive properties. The chlorobenzyl group enhances lipophilicity, potentially improving the pharmacokinetic profile of these agents .
  • Neuroprotective Effects : Compounds similar to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid have been studied for their neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various reactions while maintaining stability makes it valuable in multi-step synthesis.

Applications

  • Synthesis of Peptides : The Boc group allows for easy incorporation into peptide chains. This property is exploited in synthesizing cyclic peptides, which are known for their enhanced biological activity compared to linear peptides .
  • Chiral Synthesis : Given its chiral centers, this compound can be used to create chiral intermediates necessary for synthesizing enantiomerically pure drugs. Its application in asymmetric synthesis is particularly noteworthy .

Research and Development

The compound's unique structure has led to its investigation in various research domains beyond medicinal chemistry.

Research Insights

  • Material Science : Studies have explored the use of pyrrolidine derivatives as ligands in coordination chemistry and catalysis, highlighting their potential in developing new materials with specific properties .
  • Biological Studies : Ongoing research is examining the biological activity of this compound concerning its interaction with biological targets, such as enzymes and receptors .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as compound 1, is a pyrrolidine derivative with potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural properties and possible therapeutic applications, particularly in anticancer and antimicrobial domains.

  • Molecular Formula : C17H22ClNO4
  • Molecular Weight : 339.81 g/mol
  • CAS Number : 959576-36-4

Biological Activity Overview

Research into the biological activity of compound 1 indicates promising results in various assays related to cancer and microbial resistance.

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a comparative study on similar compounds revealed that modifications in the structure significantly influenced their cytotoxic effects against A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundStructure ModificationA549 Cell Viability (%)Cytotoxicity on Non-Cancerous Cells (%)
1None78–86Moderate
64-Chlorophenyl64Increased
84-Dimethylamino Phenyl60Significant

The data suggests that while compound 1 shows moderate efficacy, derivatives with specific substitutions (like the chlorophenyl group) enhance anticancer potency while maintaining acceptable toxicity levels in non-cancerous cells .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. In vitro studies have indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial growth by disrupting cellular integrity.

Table 2: Antimicrobial Efficacy of Compound 1

PathogenMinimum Inhibitory Concentration (MIC)Resistance Type
Staphylococcus aureus32 µg/mLMethicillin-resistant
Escherichia coli16 µg/mLExtended-spectrum beta-lactamase (ESBL) producing

This table highlights the compound's potential as a lead structure for developing new antimicrobial agents, particularly against resistant strains .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives that included compound 1. The study focused on structure-activity relationships (SAR) and found that specific modifications could significantly enhance both anticancer and antimicrobial activities. The findings support further investigation into optimizing these compounds for therapeutic use.

Q & A

Q. What are the key considerations for achieving high stereochemical purity during the synthesis of this compound?

The stereochemical integrity of the pyrrolidine ring and 3-chlorobenzyl substituent is critical. Use chiral auxiliaries or asymmetric catalysis, such as palladium acetate with tert-butyl XPhos, to control the stereochemistry during coupling reactions . For example, hydrolysis of methyl esters under controlled basic conditions (LiOH in MeOH/H₂O at 0°C to room temperature) preserves stereochemistry while avoiding racemization . Post-synthesis, confirm stereochemistry via X-ray crystallography (as in ) or chiral HPLC with polar organic mobile phases.

Q. Which analytical methods are most reliable for verifying purity and structural identity?

  • Melting point analysis : Compare observed values (e.g., 130–136°C) with literature data to detect impurities .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation.
  • Mass spectrometry : ESI-MS or LCMS (e.g., m/z 413.2 [M+H]⁺ for related analogs) validates molecular weight .
  • X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for similar Boc-protected pyrrolidine derivatives .

Q. How can researchers optimize reaction yields in multi-step syntheses involving palladium catalysts?

Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) require inert atmospheres and precise temperature control (40–100°C). Use cesium carbonate as a base and tert-butyl alcohol as a solvent to enhance catalytic efficiency . For example, yields improved from 25% to 92% when reaction times were extended from 5.5 to 17 hours in hydrolysis steps .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction yields for scaled-up syntheses?

Discrepancies in yields often arise from incomplete purification or side reactions (e.g., tert-butyl group cleavage under acidic conditions). Implement orthogonal protecting groups (e.g., SEM esters) to stabilize intermediates during multi-step sequences . For instance, magnesium bromide-mediated hydrolysis of SEM esters achieved 72–81% yields with minimal byproducts . Scale-up protocols should prioritize gradient chromatography (e.g., 10–40% EtOAc/pentane) to separate diastereomers .

Q. How can racemization during coupling reactions be mitigated?

Racemization at the pyrrolidine C2 position occurs under basic or high-temperature conditions. Use mild coupling agents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with DIPEA in dichloromethane at 20°C to retain stereochemistry . Pre-activation of carboxylic acids with HATU (1–5 equiv.) and low-temperature (−20°C) conditions further reduce epimerization risks .

Q. What methodologies resolve ambiguities in biological activity data for this compound?

Conflicting bioactivity reports may stem from impurities or residual solvents. Perform rigorous purification (e.g., TBAF-mediated deprotection ) followed by cytotoxicity assays against negative controls. For enzyme inhibition studies (e.g., cathepsin L), co-crystallization with the target protein (PDB: 5F02) validates binding modes and identifies critical interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

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